(4-Amino-3-chlorophenyl)methanol

Vue d'ensemble

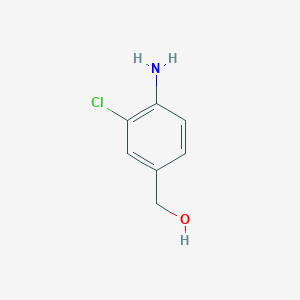

Description

(4-Amino-3-chlorophenyl)methanol is an organic compound with the molecular formula C7H8ClNO. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring substituted with a chlorine atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (4-Amino-3-chlorophenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (4-Amino-3-chlorophenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of (4-Amino-3-chlorophenyl)acetone using a palladium or platinum catalyst. This method offers higher yields and is more suitable for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form (4-Amino-3-chlorophenyl)aldehyde or (4-Amino-3-chlorophenyl)carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to (4-Amino-3-chlorophenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. For example, reaction with acyl chlorides can yield amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: (4-Amino-3-chlorophenyl)aldehyde, (4-Amino-3-chlorophenyl)carboxylic acid.

Reduction: (4-Amino-3-chlorophenyl)methane.

Substitution: Various amides and other derivatives.

Applications De Recherche Scientifique

Major Synthesis Methods

| Method | Description |

|---|---|

| Reduction | Using NaBH4 or LiAlH4 to convert (4-Amino-3-chlorophenyl)acetone to (4-Amino-3-chlorophenyl)methanol. |

| Catalytic Hydrogenation | Employing palladium or platinum catalysts for large-scale production. |

Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various reactions, such as oxidation and substitution, makes it a versatile building block in organic synthesis.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against certain bacterial strains, suggesting its potential as an antibacterial agent.

- Anti-inflammatory Properties : Studies suggest that it may modulate inflammatory pathways, which could be beneficial for conditions characterized by excessive inflammation.

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may inhibit cell proliferation in cancer cell lines, particularly affecting pathways related to tumorigenesis.

Medicine

The compound is being investigated as a precursor for pharmaceutical compounds, with ongoing research exploring its potential therapeutic effects against various diseases. Its structural features allow it to interact with biological targets, influencing metabolic processes.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals significant differences in biological activity:

| Compound Name | Structural Characteristics | Similarity Index |

|---|---|---|

| (2-Amino-3-chlorophenyl)methanol | Amino group at position 2 | 0.81 |

| (3-Amino-5-chlorophenyl)methanol | Amino group at position 3 | 0.86 |

| (4-Amino-3,5-dichlorophenyl)methanol | Two chlorine substituents | Unique |

| (3-Chloro-4-fluorobenzyl)alcohol | Contains fluorine instead of chlorine | Different |

Antifungal Activity

A study demonstrated that derivatives of this compound exhibited antifungal activity against Candida species by disrupting hyphal formation and biofilm integrity without significant toxicity to human cells. This highlights the compound's potential in treating fungal infections.

Antitumor Activity

In preclinical models using human cancer cell lines (e.g., A549 lung adenocarcinoma), derivatives of this compound showed promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis through modulation of key signaling pathways.

Mécanisme D'action

The mechanism of action of (4-Amino-3-chlorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The amino group can form hydrogen bonds with biological targets, while the hydroxyl group can participate in oxidation-reduction reactions. The chlorine atom may enhance the compound’s lipophilicity, affecting its distribution within biological membranes.

Comparaison Avec Des Composés Similaires

(4-Amino-3-chlorophenyl)acetone: A precursor in the synthesis of (4-Amino-3-chlorophenyl)methanol.

(4-Amino-3-chlorophenyl)aldehyde: An oxidation product of this compound.

(4-Amino-3-chlorophenyl)carboxylic acid: Another oxidation product.

Uniqueness: this compound is unique due to the presence of both an amino and a hydroxyl group on the benzene ring, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Activité Biologique

(4-Amino-3-chlorophenyl)methanol, also known by its chemical formula C7H8ClNO, is an organic compound featuring an amino group (-NH2), a hydroxyl group (-OH), and a chlorophenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Given its structural characteristics, it may interact with various biological systems, influencing metabolic processes and exhibiting potential therapeutic effects.

- Molecular Weight : Approximately 157.60 g/mol

- Functional Groups : Amino (-NH2), Hydroxyl (-OH), and Chlorine (Cl)

- Structural Formula : Structural Formula

The biological activity of this compound is hypothesized to stem from its ability to interact with enzymes and receptors in biological systems. The amino group can form hydrogen bonds with various biological targets, while the hydroxyl group may participate in oxidation-reduction reactions. The presence of chlorine enhances the compound's lipophilicity, potentially affecting its distribution across biological membranes.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential as an antibacterial agent. However, specific mechanisms of action remain to be fully elucidated.

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation. Further investigations are necessary to clarify its efficacy and mechanism in this context.

Anticancer Potential

This compound is being explored for its anticancer properties. Preliminary studies suggest it may influence cellular pathways associated with tumorigenesis, particularly in liver cells. Its role as a reactive metabolite of 4-aminobiphenyl has raised concerns regarding its potential carcinogenic effects, necessitating further research into its dual role as both a potential therapeutic and a possible risk factor in cancer development .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights differences in biological activity:

| Compound Name | Structural Characteristics | Similarity Index |

|---|---|---|

| (2-Amino-3-chlorophenyl)methanol | Amino group at position 2 | 0.81 |

| (3-Amino-5-chlorophenyl)methanol | Amino group at position 3 | 0.86 |

| (4-Amino-3,5-dichlorophenyl)methanol | Two chlorine substituents | Unique |

| (3-Chloro-4-fluorobenzyl)alcohol | Contains fluorine instead of chlorine | Different |

This table illustrates how variations in substituents can significantly impact the biological activity and chemical reactivity of related compounds.

Case Studies

- Antifungal Activity : A study demonstrated that derivatives of this compound exhibited antifungal activity against Candida species by disrupting hyphal formation and biofilm integrity without significant toxicity to human cells .

- Antitumor Activity : In preclinical models using human cancer cell lines (e.g., A549 lung adenocarcinoma), compounds derived from this compound showed promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis through modulation of key signaling pathways .

Propriétés

IUPAC Name |

(4-amino-3-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPUTLUQRQJJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551114 | |

| Record name | (4-Amino-3-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113372-69-3 | |

| Record name | (4-Amino-3-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.